molecular formula C33H48N9O17P3S B10777484 CoA-s-acetyl tryptamine

CoA-s-acetyl tryptamine

Cat. No.: B10777484
M. Wt: 967.8 g/mol
InChI Key: ZRDQFWRSRPZOSQ-GMHMEAMDSA-N
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Description

Coa-S-Acetyl Tryptamine is a compound belonging to the class of organic compounds known as S-alkyl-coenzymes A. These are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coa-S-Acetyl Tryptamine typically involves the acetylation of tryptamine using acetyl coenzyme A as the acetyl donor. The reaction is catalyzed by arylalkylamine N-acetyltransferase, an enzyme that facilitates the transfer of the acetyl group to the tryptamine molecule . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary enzymes for the synthesis. These microorganisms are cultured under controlled conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Coa-S-Acetyl Tryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized metabolites, while substitution reactions can produce a variety of substituted tryptamine derivatives .

Scientific Research Applications

Coa-S-Acetyl Tryptamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Coa-S-Acetyl Tryptamine involves its interaction with specific enzymes and receptors in the body. It primarily acts as a substrate for arylalkylamine N-acetyltransferase, which catalyzes its acetylation. This reaction is crucial for the synthesis of various neurotransmitters and other biologically active compounds. The molecular targets and pathways involved include serotonin N-acetyltransferase and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coa-S-Acetyl Tryptamine is unique due to its specific acetyl group attached to the tryptamine molecule, which imparts distinct biochemical properties. This acetylation significantly influences its interaction with enzymes and receptors, making it a valuable compound for studying acetylation mechanisms and developing therapeutic agents .

Properties

Molecular Formula

C33H48N9O17P3S

Molecular Weight

967.8 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C33H48N9O17P3S/c1-33(2,28(46)31(47)37-10-8-23(43)36-11-12-63-15-24(44)35-9-7-19-13-38-21-6-4-3-5-20(19)21)16-56-62(53,54)59-61(51,52)55-14-22-27(58-60(48,49)50)26(45)32(57-22)42-18-41-25-29(34)39-17-40-30(25)42/h3-6,13,17-18,22,26-28,32,38,45-46H,7-12,14-16H2,1-2H3,(H,35,44)(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,34,39,40)(H2,48,49,50)/t22-,26-,27-,28+,32-/m1/s1

InChI Key

ZRDQFWRSRPZOSQ-GMHMEAMDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)NCCC4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)NCCC4=CNC5=CC=CC=C54)O

Origin of Product

United States

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